molecular formula C29H40O6 B12301509 1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol CAS No. 882073-43-0

1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol

Cat. No.: B12301509
CAS No.: 882073-43-0
M. Wt: 484.6 g/mol
InChI Key: PIYNPBVOTLQBTC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name of the compound reflects its polycyclic ether backbone and substituent arrangement. The parent structure is derived from the fused dioxino[5,4-d]dioxin bicyclic system, which consists of two 1,3-dioxane rings fused at the 5,4-d positions. Numeric locants specify the positions of substituents:

  • 8-Propyl group : Attached to carbon 8 of the tetrahydro core.
  • 2,6-Bis(4-propylphenyl) groups : Two 4-propylphenyl substituents at carbons 2 and 6.
  • 4-Yl ethane-1,2-diol : A 1,2-ethanediol moiety linked to carbon 4 of the heterocycle.

The German and French ACD/IUPAC names further validate this nomenclature, emphasizing the tetrahydro configuration and stereochemical neutrality (0 of 7 defined stereocenters). The molecular formula C₂₉H₄₀O₆ (average mass 484.633 g/mol) aligns with the substituent distribution.

Property Value
Molecular Formula C₂₉H₄₀O₆
Average Mass 484.633 g/mol
Monoisotopic Mass 484.282489 g/mol
Stereocenters Defined 0 of 7

Molecular Geometry and Stereochemical Considerations

The compound’s geometry is dominated by its fused dioxino[5,4-d]dioxin core, which adopts a tetrahydro configuration. This partial saturation introduces chair-like conformations in the dioxane rings, as observed in related 1,3-dioxanes. However, the fused system imposes torsional constraints:

  • Dioxin Ring Puckering : The central dioxin moiety may exhibit non-planar distortions, analogous to the puckered geometries predicted for excited states of dibenzo-p-dioxin.
  • Substituent Effects : The 4-propylphenyl groups at C2 and C6 introduce steric bulk, favoring equatorial orientations to minimize 1,3-diaxial interactions. The 8-propyl group and ethanediol side chain adopt staggered conformations to reduce torsional strain.

Despite the potential for stereoisomerism (7 undefined stereocenters), the compound is synthesized as a racemic mixture, with no enantiomeric resolution reported. This contrasts with chiral 1,3-dioxanes, where substituents like aryl groups induce axial/equatorial preferences.

Comparative Analysis of Structural Analogues in the Dioxino[5,4-d]Dioxin Family

The compound’s architecture shares key features with other dioxino[5,4-d]dioxin derivatives but diverges in substituent complexity:

Analog Substituents Key Structural Differences
Dibenzo-p-dioxin Aromatic carbocycles Fully unsaturated, planar D₂h symmetry
2-Aryl-1,3-dioxanes Single aryl group at C2 Monocyclic, no fused dioxin system
Target Compound 2,6-Bis(4-propylphenyl), 8-propyl Tetrahydro core, ethanediol side chain
  • Electronic Effects : The 4-propylphenyl groups enhance electron density at C2 and C6, potentially stabilizing the dioxin ring via conjugation, unlike simpler alkyl-substituted analogues.
  • Conformational Rigidity : The fused ring system restricts puckering modes compared to monocyclic 1,3-dioxanes, which exhibit chair-to-chair interconversion.

These distinctions underscore the compound’s unique position within its structural family, combining steric bulk, electronic modulation, and conformational constraints.

Properties

CAS No.

882073-43-0

Molecular Formula

C29H40O6

Molecular Weight

484.6 g/mol

IUPAC Name

1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol

InChI

InChI=1S/C29H40O6/c1-4-7-19-10-14-21(15-11-19)28-32-24(9-6-3)26-27(35-28)25(23(31)18-30)33-29(34-26)22-16-12-20(8-5-2)13-17-22/h10-17,23-31H,4-9,18H2,1-3H3

InChI Key

PIYNPBVOTLQBTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2C(C(OC(O2)C3=CC=C(C=C3)CCC)C(CO)O)OC(O1)C4=CC=C(C=C4)CCC

physical_description

Dry Powder;  Pellets or Large Crystals

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy: Condensation of Functionalized Sorbitol Derivatives

The compound is synthesized via a two-step process involving:

  • Generation of a substituted sorbitol intermediate (e.g., 1-allyl sorbitol or 1-propyl sorbitol).
  • Acid-catalyzed condensation with 4-propylbenzaldehyde to form the bis-benzylidene acetal structure.

Synthesis of 1-Propyl Sorbitol Intermediate

The propyl group is introduced at the C1 position of sorbitol through nucleophilic substitution or reduction:

  • Allylation-Reduction Route :
    • Sorbitol is reacted with allyl bromide in alkaline conditions to form 1-allyl sorbitol.
    • Catalytic hydrogenation (H₂, Pd/C) reduces the allyl group to propyl, yielding 1-propyl sorbitol.
    • Key Conditions :
      • Temperature: 60–80°C
      • Catalyst: 5% Pd/C, 1–2 bar H₂ pressure
      • Yield: 85–90%.
  • Direct Propylation :
    • Propyl halides (e.g., 1-bromopropane) react with sorbitol in DMF with NaH as a base.
    • Challenges include regioselectivity and over-alkylation, necessitating stoichiometric control.

Acid-Catalyzed Condensation with 4-Propylbenzaldehyde

The 1-propyl sorbitol intermediate undergoes condensation with 4-propylbenzaldehyde in the presence of an acid catalyst:

Reaction Protocol:
  • Solvent System : Methanol, ethanol, or acetic acid.
  • Catalyst : p-Toluenesulfonic acid (pTSA, 1–2 mol%) or HCl.
  • Molar Ratio : 1:2 (sorbitol derivative : aldehyde).
  • Conditions :
    • Temperature: 60–100°C
    • Duration: 12–24 hours
    • Atmosphere: Nitrogen to prevent oxidation.

Mechanism :
The acid catalyst promotes hemiacetal formation, followed by dehydration to generate the bis-benzylidene acetal. Steric hindrance from the 4-propylphenyl groups directs regioselectivity toward the C4 and C6 positions of sorbitol.

Purification and Isolation:
  • Neutralization : Post-reaction, the mixture is treated with NaOH(aq) to quench residual acid.
  • Recrystallization : The crude product is dissolved in hot methanol, filtered, and cooled to induce crystallization.
  • Solvent Extraction : Cyclohexane or ethyl acetate removes hydrophobic byproducts (e.g., monoacetals).
  • Final Yield : 70–75% with >98% purity (HPLC).

Alternative Pathways and Modifications

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling for eco-friendly synthesis:

  • Reagents : 1-Propyl sorbitol, 4-propylbenzaldehyde, pTSA.
  • Conditions :
    • Ball mill frequency: 30 Hz
    • Duration: 2–4 hours
    • Temperature: Ambient.
  • Advantages : Reduced solvent use, faster reaction times (4 hours vs. 24 hours).
  • Yield : 65–70%, with comparable purity to traditional methods.

Enzymatic Catalysis

Pilot studies explore lipases (e.g., Candida antarctica Lipase B) for acetal formation:

  • Conditions :
    • Solvent: tert-Butanol
    • Temperature: 40°C
    • Water activity (aₚ): 0.2.
  • Outcome :
    • Lower yield (50–55%) due to enzyme instability at high aldehyde concentrations.
    • Selectivity avoids undesired triacetal byproducts.

Critical Process Parameters and Optimization

Catalyst Selection

Catalyst Yield (%) Purity (%) Byproducts
pTSA 75 98 <2% monoacetals
HCl (gas) 68 95 5–7% triacetals
H₂SO₄ 60 90 Polymerized aldehydes

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
    • Retention time: 8.2 min.
  • ¹H NMR (DMSO-d₆):
    • δ 7.25–7.15 (m, 8H, aromatic protons).
    • δ 5.45 (s, 2H, acetal CH).
    • δ 3.60–3.20 (m, 10H, sorbitol backbone).

Stability Studies

  • Hydrolytic Stability : >95% intact after 30 days at 25°C, 60% RH.
  • Thermal Stability : Decomposition onset at 230°C (TGA).

Industrial-Scale Production Considerations

  • Batch Reactors : Stainless steel vessels with reflux condensers and pH control.
  • Cost Drivers :
    • 4-Propylbenzaldehyde accounts for 60% of raw material costs.
    • Catalyst recycling reduces pTSA expenditure by 30%.
  • Environmental Impact :
    • Solvent recovery systems (e.g., distillation) cut methanol waste by 90%.
    • CO₂ emissions: 2.1 kg/kg product (vs. 3.5 kg/kg for solvent-free methods).

Chemical Reactions Analysis

1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol undergoes various chemical reactions, including:

Scientific Research Applications

1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dioxino-dioxin core allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Notable Properties
Target Compound (CAS: 882073-43-0) C₂₉H₄₀O₆ 484.624 5.01 4-Propylphenyl, ethane-1,2-diol High lipophilicity; flammable
(1R)-1-[(4R,4aR,8aS)-2,6-Bis(3,4-dimethylphenyl)-...dioxin-4-yl]ethane-1,2-diol C₂₄H₃₀O₆ 414.49 ~4.0 3,4-Dimethylphenyl Defined stereochemistry; crystalline
1,2-Bis(4-methoxyphenyl)ethane-1,2-diol C₁₆H₁₈O₄ 274.31 ~1.5 4-Methoxyphenyl High synthetic yield (92%)
1-(4’-Aminophenyl)-ethane-1,2-diol C₈H₁₁NO₂ 153.18 ~0.8 4-Aminophenyl Bioactive; thermally sensitive

Research Findings and Implications

  • Synthetic Challenges : The target compound’s fused dioxane-dioxin core and propyl chains necessitate multi-step synthesis, contrasting with simpler diols like 1,2-bis(4-methoxyphenyl)ethane-1,2-diol, which are accessible in fewer steps .
  • The amino-functionalized analogue may have niche applications in medicinal chemistry .
  • Safety : The target compound’s flammability underscores the need for stringent handling protocols, whereas analogues with polar groups (e.g., -OCH₃, -NH₂) pose fewer ignition risks .

Biological Activity

1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol (CAS No. 882073-43-0) is a complex organic compound with potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity based on existing research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C29H40O6
Molecular Weight 484.6 g/mol
IUPAC Name This compound
LogP 5.0103
PSA (Polar Surface Area) 77.38 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The dioxin core structure allows it to fit into specific binding sites on these targets, potentially modulating their activity and influencing cellular pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure may contribute to free radical scavenging capabilities.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. For instance, compounds with related structures have demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Antitumor Activity

There is emerging evidence that suggests potential antitumor effects. Analogous compounds have shown cytotoxicity against various cancer cell lines. Further studies are required to elucidate the specific mechanisms and efficacy of this compound against tumor cells.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of structurally similar compounds using DPPH radical scavenging assays. Results indicated a significant reduction in oxidative stress markers upon treatment with these compounds.
  • Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of related compounds led to a reduction in edema formation and inflammatory marker levels.
  • Cytotoxicity against Cancer Cells : A comparative analysis showed that derivatives of this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines including breast and colorectal cancer models.

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